

4-Bromobenzenesulfonyl Chloride (CAS 98-58-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromobenzenesulfonyl chloride*

Cat. No.: *B119516*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonyl chloride, with the Chemical Abstracts Service (CAS) number 98-58-8, is a pivotal reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries.^[1] This white to off-white crystalline solid is a derivative of benzene, substituted with a bromo group and a sulfonyl chloride functional group.^{[1][2]} Its high reactivity, stemming from the electrophilic nature of the sulfonyl chloride moiety, makes it an invaluable building block for the creation of complex organic molecules.^{[2][3]} This technical guide provides an in-depth overview of the properties, applications, and handling of **4-bromobenzenesulfonyl chloride**, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **4-bromobenzenesulfonyl chloride** is fundamental for its effective use in research and development. These properties are summarized in the tables below.

Physicochemical Properties

Property	Value	References
CAS Number	98-58-8	[2] [4]
Molecular Formula	C ₆ H ₄ BrClO ₂ S	[2] [3] [5]
Molecular Weight	255.51 g/mol	[4] [6] [7]
Appearance	White to beige crystals or crystalline powder	[8] [9] [10]
Melting Point	73-77 °C	[8] [9] [11]
Boiling Point	153 °C at 15 mmHg	[8] [9] [11]
Solubility	Soluble in chloroform, DMSO, Tetrahydrofuran, petroleum ether, and 1,4-dioxane. Insoluble in water.	[2] [12] [13]

Spectroscopic Data

Spectroscopy	Data Interpretation
¹ H NMR	Spectral data available. [14]
¹³ C NMR	Spectral data available. [14]
Infrared (IR)	Conforms to standard spectra, indicating the presence of characteristic functional groups. [10] [14]
Mass Spectrometry (MS)	Spectral data available. [14]

Safety and Handling

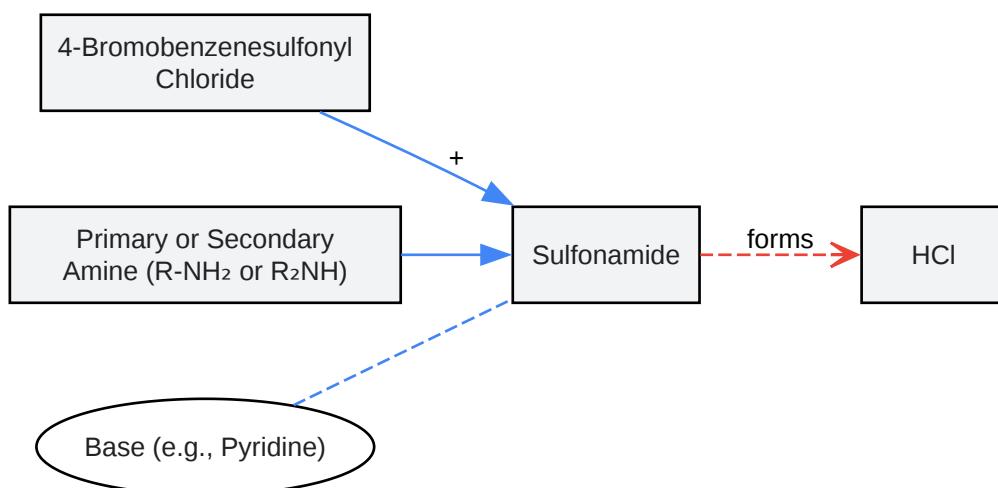
4-Bromobenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[\[6\]](#)[\[8\]](#)[\[15\]](#) It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas and 4-bromobenzenesulfonic acid.[\[1\]](#)[\[8\]](#) Therefore, stringent safety precautions are imperative when handling this compound.

Hazard Identification

Hazard	Description	Pictogram
Skin Corrosion/Irritation	Category 1B: Causes severe skin burns.[6][8]	GHS05[11]
Serious Eye Damage/Eye Irritation	Category 1: Causes serious eye damage.[6][8]	GHS05[11]

Recommended Handling Procedures

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
 - Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[6]
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] The compound is moisture-sensitive and should be stored under an inert atmosphere.[7][8]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7]


Core Applications in Organic Synthesis and Drug Discovery

The primary utility of **4-bromobenzenesulfonyl chloride** lies in its function as a versatile sulfonylating agent.[3] It is extensively used to introduce the 4-bromobenzenesulfonyl ("brosyl")

group into molecules, a common strategy in medicinal chemistry for the synthesis of sulfonamides.[1][3]

Sulfonamide Synthesis

The reaction of **4-bromobenzenesulfonyl chloride** with primary or secondary amines is a fundamental transformation that yields stable sulfonamides.[3] This reaction is central to the synthesis of a wide array of biologically active compounds, including antibacterial, anti-inflammatory, and antiviral agents.[1] The "brosyl" group can serve as a protecting group for amines or as a key pharmacophore in the final drug molecule.[13]

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of sulfonamides.

Other Applications

Beyond sulfonamide formation, **4-bromobenzenesulfonyl chloride** is employed in the synthesis of:

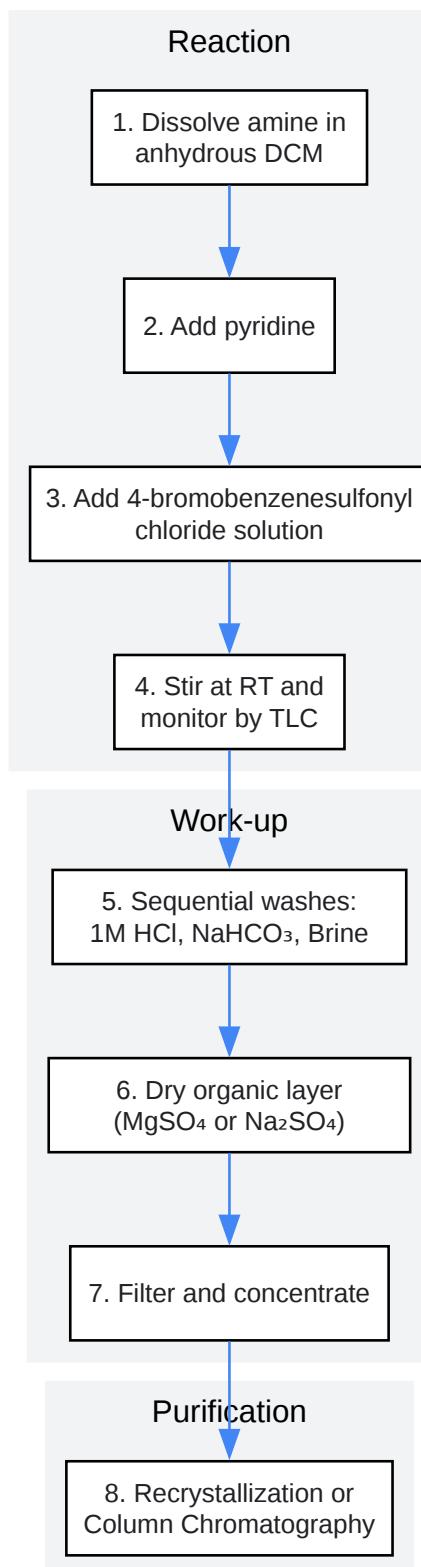
- Sulfonylhydrazides: By reacting with hydrazinyl derivatives.[3]
- Oligonucleotides: As an activating agent in their solution-phase synthesis.[3][13]
- Complex molecular architectures: Serving as a precursor for molecules like 4-(N-allylsulfamoyl)phenylboronic acid.[3][13]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a common procedure for the N-acylation of an amine with **4-bromobenzenesulfonyl chloride**.[\[16\]](#)


Materials:

- Amine (1.0 eq)
- **4-Bromobenzenesulfonyl chloride** (1.1 eq)[\[16\]](#)
- Anhydrous Dichloromethane (DCM)[\[16\]](#)
- Anhydrous Pyridine (1.2 eq)[\[16\]](#)
- 1 M Hydrochloric acid (HCl)[\[16\]](#)
- Saturated sodium bicarbonate solution (NaHCO₃)[\[16\]](#)
- Brine (saturated NaCl solution)[\[16\]](#)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[\[16\]](#)

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.[\[16\]](#)
- Base Addition: To the stirred solution, add pyridine at room temperature.[\[16\]](#)
- Sulfonyl Chloride Addition: Slowly add a solution of **4-bromobenzenesulfonyl chloride** in anhydrous DCM to the reaction mixture over 15-20 minutes.[\[16\]](#)

- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. [\[16\]](#)
- Work-up:
 - Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[\[16\]](#)
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[\[16\]](#)
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[\[16\]](#)
- Purification: The crude product can be purified by recrystallization or column chromatography.[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for a typical sulfonamide synthesis.

Troubleshooting Common Side Reactions

- Hydrolysis of Sulfonyl Chloride: The primary side reaction is the hydrolysis of **4-bromobenzenesulfonyl chloride** to 4-bromobenzenesulfonic acid. To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.^[17] Perform the reaction under an inert atmosphere.^[17]
- Di-sulfonylation: The formation of a di-sulfonylated byproduct can occur with primary amines. ^[17] To minimize this, use a stoichiometric amount or a slight excess of the sulfonyl chloride and control the reaction temperature.^[17]

Conclusion

4-Bromobenzenesulfonyl chloride is a cornerstone reagent for the synthesis of sulfonamides and other sulfur-containing organic compounds. Its well-defined reactivity and commercial availability make it an indispensable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, enables its effective and safe utilization in the laboratory. The synthetic methodologies outlined in this guide provide a solid foundation for the development of novel chemical entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 4. manusaktteva.com [manusaktteva.com]
- 5. 4-Bromobenzenesulfonyl Chloride | LGC Standards [lgcstandards.com]
- 6. fishersci.co.uk [fishersci.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. usbio.net [usbio.net]
- 13. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR [m.chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Bromobenzenesulfonyl Chloride (CAS 98-58-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119516#4-bromobenzenesulfonyl-chloride-cas-number-98-58-8-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com